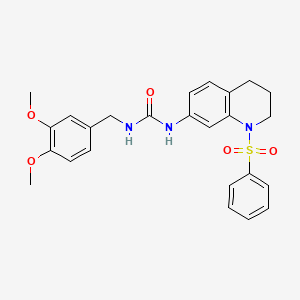

1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS: 1203218-12-5) is a synthetic urea derivative with a molecular formula of C25H27N3O5S and a molecular weight of 481.6 g/mol . The compound features a tetrahydroquinoline core substituted with a phenylsulfonyl group at position 1 and a 3,4-dimethoxybenzyl moiety attached via a urea linkage at position 2.

Properties

IUPAC Name |

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5S/c1-32-23-13-10-18(15-24(23)33-2)17-26-25(29)27-20-12-11-19-7-6-14-28(22(19)16-20)34(30,31)21-8-4-3-5-9-21/h3-5,8-13,15-16H,6-7,14,17H2,1-2H3,(H2,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJZRWSVJWPSEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline ring.

Introduction of the Phenylsulfonyl Group: The tetrahydroquinoline intermediate is then treated with a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base like triethylamine to introduce the phenylsulfonyl group.

Attachment of the Dimethoxybenzyl Group: The final step involves the reaction of the sulfonylated tetrahydroquinoline with 3,4-dimethoxybenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea depends on its interaction with molecular targets. It may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary based on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structurally analogous urea derivatives sharing the tetrahydroquinolinyl-sulfonyl scaffold but differing in substituents. These variations influence physicochemical properties and hypothetical pharmacological profiles.

Substituent-Driven Structural Modifications

Table 1: Comparative Analysis of Key Compounds

Functional Group Impact on Properties

- 3,4-Dimethoxybenzyl vs. Phenethyl: The dimethoxybenzyl group in the target compound introduces electron-donating methoxy groups, which could enhance π-π stacking interactions with aromatic residues in biological targets.

- Phenylsulfonyl vs. Alkylsulfonyl/Propionyl: The phenylsulfonyl group in the target compound provides strong electron-withdrawing effects, which may influence binding to charged or polar active sites.

Pharmacological Context

These compounds, such as Example 1 (benzothiazolyl-substituted) and Example 24 (adamantyl-modified), share the tetrahydroquinoline core but incorporate heterocyclic or bulky substituents, suggesting a focus on kinase or protease inhibition . The target compound’s dimethoxybenzyl group may confer distinct pharmacokinetic advantages, such as prolonged half-life, though this requires experimental validation.

Notes on Structural Analogues in Natural Products

- Romneine (), a natural isoquinoline alkaloid, shares the 3,4-dimethoxybenzyl moiety but lacks the sulfonyl-urea architecture. Its biological activities (e.g., antimicrobial or anti-inflammatory effects) highlight the pharmacological relevance of dimethoxybenzyl groups, though direct comparisons to synthetic urea derivatives remain speculative .

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound combines a urea functional group with a tetrahydroquinoline moiety, which is further substituted with a phenylsulfonyl group and a 3,4-dimethoxybenzyl group. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C23H28N2O5S

- Molecular Weight : 454.54 g/mol

- CAS Number : Not specified in available literature

Biological Activity Overview

Research indicates that compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea exhibit various biological activities:

- Anticancer Activity : Several studies have shown that tetrahydroquinoline derivatives possess anticancer properties. The incorporation of the phenylsulfonyl group may enhance the compound's interaction with cancer cell lines.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens.

- Neuroprotective Effects : Some derivatives have shown potential neuroprotective activities, making them candidates for further research in neurodegenerative diseases.

The biological activity of this compound likely stems from its ability to interact with specific biological targets. The urea and sulfonamide functionalities are known to participate in hydrogen bonding and other interactions that can modulate enzyme activity or receptor binding.

Data Table: Biological Activities of Related Compounds

Case Study 1: Anticancer Activity

A study conducted on tetrahydroquinoline derivatives indicated that modifications at the benzyl position significantly enhanced cytotoxicity against various cancer cell lines. The presence of the 3,4-dimethoxybenzyl group was particularly noted for its role in increasing lipophilicity and cellular uptake.

Case Study 2: Antimicrobial Efficacy

Research on related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The sulfonamide moiety was essential for antimicrobial activity due to its ability to interfere with bacterial folate synthesis.

Q & A

Q. What are the recommended synthetic routes for this urea derivative, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves a two-step approach:

Preparation of the tetrahydroquinoline sulfonamide intermediate : React 7-amino-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline with phosgene or carbonyldiimidazole to generate the isocyanate intermediate.

Urea formation : Couple the intermediate with 3,4-dimethoxybenzylamine under inert conditions (e.g., N₂ atmosphere) at 60–80°C for 12–24 hours.

Yield Optimization :

- Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity.

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1).

- Purify via column chromatography (gradient elution) to remove unreacted amines .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the urea moiety (δ ~6.5–7.5 ppm for aromatic protons; δ ~150–155 ppm for carbonyl carbons).

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 2 ppm).

- FT-IR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve steric effects from the 3,4-dimethoxybenzyl group (e.g., torsion angles between substituents) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Replace the 3,4-dimethoxybenzyl group with electron-withdrawing groups (e.g., nitro) to assess impact on target binding (e.g., kinase inhibition).

- Modify the phenylsulfonyl moiety to alkylsulfonyl groups to reduce steric hindrance.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with hypothetical targets (e.g., ATP-binding pockets). Validate with mutagenesis assays .

Q. How should researchers resolve contradictions in solubility and stability data across experimental setups?

Methodological Answer:

- Solubility Profiling :

- Use standardized buffers (PBS, pH 7.4; FaSSIF for simulated intestinal fluid).

- Compare shake-flask vs. HPLC-UV methods for consistency.

- Stability Studies :

- Conduct forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.

- Analyze degradation products via LC-MS to identify labile groups (e.g., sulfonamide cleavage).

- Statistical Reconciliation : Apply Bland-Altman analysis to quantify inter-method variability .

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?

Methodological Answer:

- Rodent Models :

- Pharmacokinetics : Administer IV (1 mg/kg) and oral (10 mg/kg) doses to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 hours.

- Bioavailability Calculation : Use non-compartmental analysis (WinNonlin) to compute AUC₀–24 and Cₘₐₓ.

- Tissue Distribution : Sacrifice animals at 24 hours; homogenize liver, kidney, and brain tissues for LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.